6-Methyl Sulfasalazine

Übersicht

Beschreibung

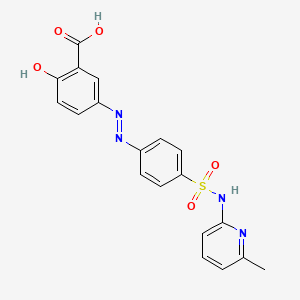

6-Methyl Sulfasalazine is a compound with the molecular formula C19H16N4O5S . It contains a total of 47 bonds, including 31 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 7 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ketone .

Synthesis Analysis

The synthesis of sulfasalazine involves a reaction between a compound represented by a formula I or a salt thereof and a compound represented by a formula II or a salt thereof . The reaction does not require strict control of the reaction temperature and avoids the production of unstable diazonium salt, thereby avoiding the production of byproducts . The product sulfasalazine can be directly precipitated through simple treatment, and the yield of the reaction is high, achieving more than 90% .Molecular Structure Analysis

The crystal structural analysis reveals that two sulfasalazine molecules or anions arrange in a head-to-head fashion involving their pyridyl, amide, and sulfonyl groups in an R22 (7): R22 (8): R22 (7) motif . This is the key structural unit appearing in both sulfasalazine imide polymorph and all six multicomponent crystals .Chemical Reactions Analysis

Sulfonamides, such as sulfasalazine, can cause hypersensitivity reactions mediated by IgE or T cells . Sulfasalazine may cause hypersensitivity in the form of uveitis, skin rash, Stevens-Johnson syndrome (SJS)/toxic epidermal necrolysis (TEN), parotitis, angioedema, drug reaction with eosinophilia and systemic symptoms (DRESS), and pruritus .Physical And Chemical Properties Analysis

In the solid state, two tautomers of sulfasalazine are known: an amide tautomer (triclinic polymorph) and an imide tautomer (monoclinic polymorph) . Sulfasalazine exists in the amide form in all unsolvated multicomponent crystals obtained in this work and adopts the imide tautomer in the solvated cocrystals and salt .Wissenschaftliche Forschungsanwendungen

Neuroprotective Action

6-Methyl Sulfasalazine, a variant of sulfasalazine, has been studied for its neuroprotective properties. Research indicates that sulfasalazine can block N-methyl-d-aspartate receptor-mediated excitotoxicity, which is crucial in preventing neuronal death due to conditions like hypoxic ischemia, trauma, and neurodegenerative diseases (Ryu et al., 2003).

Inflammatory Bowel Disease

Studies have explored the effectiveness of sulfasalazine in treating Crohn's disease, highlighting its role in reducing disease activity. The Crohn's Disease Activity Index (CDAI) was used to assess its impact, showing sulfasalazine as a beneficial treatment option (Malchow et al., 1984).

Platelet Thromboxane Synthetase Inhibition

Research has demonstrated that sulfasalazine and its analogs can inhibit platelet thromboxane synthetase, which plays a role in inflammatory processes. This inhibition is distinct from its effects on neutrophil lipoxygenase, suggesting diverse mechanisms of action in inflammation control (Stenson & Lobos, 1983).

Folate Enzyme Interaction

Investigations into sulfasalazine's interaction with folate enzymes revealed that it competitively inhibits enzymes like dihydrofolate reductase, methylenetetrahydrofolate reductase, and serine transhydroxymethylase. This interaction suggests sulfasalazine's role as an antifolate drug (Selhub et al., 1978).

Controlled Drug Release

Sulfasalazine has been encapsulated in "smart" pectin gel microspheres for controlled drug release. This technique is significant for targeting drug delivery, especially in treating inflammatory bowel diseases (Costas et al., 2012).

Rheumatoid Arthritis Management

The drug has been reviewed for its use in managing rheumatoid arthritis, showing significant benefits in reducing disease activity and being comparable in efficacy to other disease-modifying antirheumatic drugs (Plosker & Croom, 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-5-[[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c1-12-3-2-4-18(20-12)23-29(27,28)15-8-5-13(6-9-15)21-22-14-7-10-17(24)16(11-14)19(25)26/h2-11,24H,1H3,(H,20,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUXQAITXDAJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858090 | |

| Record name | (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-((4-(N-(6-methylpyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid | |

CAS RN |

42753-55-9 | |

| Record name | (3E)-3-(2-{4-[(6-Methylpyridin-2-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

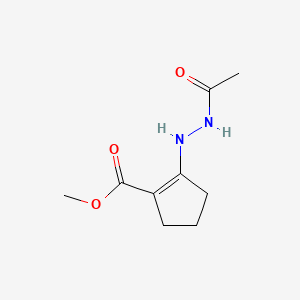

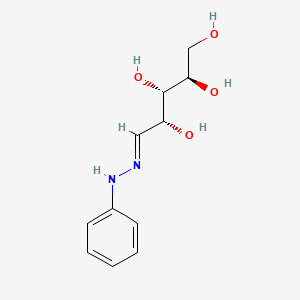

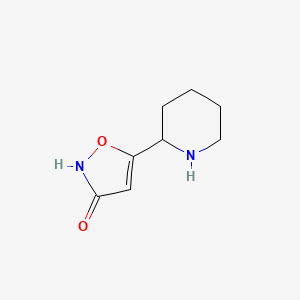

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid](/img/structure/B589730.png)

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B589733.png)

![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)

![N-[(1E)-Prop-2-en-1-ylidene]benzamide](/img/structure/B589741.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)